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molecular formula C15H17Cl2N3O2 B8520348 1-[2-(2,4-Dichlorophenyl)hexyl]-4-nitro-1H-imidazole CAS No. 61019-76-9

1-[2-(2,4-Dichlorophenyl)hexyl]-4-nitro-1H-imidazole

Cat. No. B8520348
M. Wt: 342.2 g/mol
InChI Key: CXOJTPPRQNMFCI-UHFFFAOYSA-N
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Patent
US04118461

Procedure details

To 1.3g (0.0307 mole) of sodium hydroxide in 150 ml of methanol is added 3.5g (0.0307 mole) of 4-nitroimidazole, and the solution is heated and the methanol distilled off. To the concentrate is added 100 ml of dimethyl formamide and the solution is heated up to 120° to remove the excess methanol and water. This dimethyl formamide solution is then cooled to less than 90° and 10.0g (of 0.0307 mole) of 2-(2,4-dichlorophenyl)hexyl methane sulfonate is added. The reaction mixture is heated up to 145° for 2 hours and then cooled and poured into water. The organic material is extracted out with ether and after drying, the extract is stripped to give 11.2g of residue. The concentrate is triturated with hexane and then dissolved in 25 ml of methanol. The methanol solution is poured slowly into water and a gummy solid forms. This solid is separated by filtration, dried and recrystallized from acetone-hexane to give 4.2g (41%) of the product, m.p. 67°-9°.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-(2,4-dichlorophenyl)hexyl methane sulfonate
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[N:7]=[CH:8][NH:9][CH:10]=1)([O-:5])=[O:4].CS(O[CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29])[CH2:18][CH2:19][CH2:20][CH3:21])(=O)=O.O>CO>[Cl:29][C:23]1[CH:24]=[C:25]([Cl:28])[CH:26]=[CH:27][C:22]=1[CH:17]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:16][N:9]1[CH:10]=[C:6]([N+:3]([O-:5])=[O:4])[N:7]=[CH:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
2-(2,4-dichlorophenyl)hexyl methane sulfonate
Quantity
10 g
Type
reactant
Smiles
CS(=O)(=O)OCC(CCCC)C1=C(C=C(C=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
DISTILLATION
Type
DISTILLATION
Details
the methanol distilled off
ADDITION
Type
ADDITION
Details
To the concentrate is added 100 ml of dimethyl formamide
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated up to 120°
CUSTOM
Type
CUSTOM
Details
to remove the excess methanol and water
TEMPERATURE
Type
TEMPERATURE
Details
This dimethyl formamide solution is then cooled to less than 90°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated up to 145° for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The organic material is extracted out with ether
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC(=C1)[N+](=O)[O-])CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 106.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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